molecular formula C9H8N2O2 B11048736 8-Amino-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

8-Amino-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

Cat. No.: B11048736
M. Wt: 176.17 g/mol
InChI Key: NVGJITNWPROYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-AMINO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE is an organic compound that belongs to the class of benzodioxins. This compound is characterized by the presence of an amino group at the 8th position, a cyanide group at the 6th position, and a dihydro-1,4-benzodioxin core structure. Benzodioxins are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-AMINO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE typically involves the following steps:

    Formation of the Benzodioxin Core: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin core. This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin with ammonia or amines under suitable conditions can yield the desired amino derivative.

    Introduction of the Cyanide Group: The cyanide group can be introduced through nucleophilic substitution reactions using cyanide salts such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for 8-AMINO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanide group to other functional groups such as amines or aldehydes.

    Substitution: The amino and cyanide groups can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as quinones and carboxylic acids.

    Reduction: Reduced derivatives such as primary amines and aldehydes.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

8-AMINO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-AMINO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE involves its interaction with specific molecular targets and pathways. The amino and cyanide groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE: Lacks the amino group, which may result in different biological activities.

    8-AMINO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL METHYL KETONE: Contains a methyl ketone group instead of a cyanide group, leading to different chemical reactivity and biological properties.

    8-AMINO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL BENZENESULFONAMIDE: Contains a benzenesulfonamide group, which may enhance its therapeutic potential.

Uniqueness

8-AMINO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE is unique due to the presence of both amino and cyanide groups, which confer distinct chemical reactivity and biological activities. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-amino-2,3-dihydro-1,4-benzodioxine-7-carbonitrile

InChI

InChI=1S/C9H8N2O2/c10-5-6-3-7(11)9-8(4-6)12-1-2-13-9/h3-4H,1-2,11H2

InChI Key

NVGJITNWPROYLC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2O1)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.